Chiral Purity: Defined Enantiomeric Identity vs. Racemic Mixtures
The (R)-enantiomer (CAS 1194-86-1) is a specific chiral entity, often supplied with a defined enantiomeric purity (e.g., 97% ee or higher) . In contrast, racemic mixtures or the (S)-enantiomer (CAS 1194-87-2) exhibit different or opposite biological activities [1]. The procurement of the defined (R)-enantiomer is essential for experiments where stereochemical outcome is critical, such as in the synthesis of stereospecific drugs or the study of chiral recognition in biological systems.
| Evidence Dimension | Stereochemical Identity |
|---|---|
| Target Compound Data | (R)-configuration, specific optical rotation (data not located, but implied by CAS assignment) |
| Comparator Or Baseline | Racemic mixture or (S)-enantiomer (CAS 1194-87-2) [1] |
| Quantified Difference | Qualitative difference in stereochemistry; enantiomeric excess (ee) values are vendor-specific (e.g., ≥97%) |
| Conditions | Chiral HPLC or polarimetry |
Why This Matters
Ensures the correct stereochemical outcome in asymmetric synthesis and avoids ambiguous or opposite biological results, which is crucial for drug discovery and development.
- [1] PubChem. (R)-2-Amino-2-(thiophen-3-yl)acetic acid. PubChem CID 40520333. View Source
